CID 71376376

CAS No.: 652156-02-0

Cat. No.: VC16816912

Molecular Formula: C10H11ClMgO

Molecular Weight: 206.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652156-02-0 |

|---|---|

| Molecular Formula | C10H11ClMgO |

| Molecular Weight | 206.95 g/mol |

| Standard InChI | InChI=1S/C10H11ClO.Mg/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10H,3,6-7H2; |

| Standard InChI Key | UVAFRPNBDQHXDO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(OC1)C2=CC=CC=C2Cl.[Mg] |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

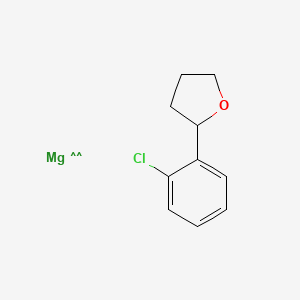

CID 71376376 consists of a magnesium atom coordinated to a 2-(2-chlorophenyl)oxolane ligand. The oxolane (tetrahydrofuran derivative) moiety is substituted at the 2-position with a chlorophenyl group, creating a sterically hindered environment around the magnesium center. The IUPAC name, (2-(2-Chlorophenyl)oxolane)--magnesium (1/1), reflects this coordination stoichiometry .

The SMILES notation C1CC(OC1)C2=CC=CC=C2Cl.[Mg] encodes the structure, highlighting the tetrahydrofuran ring (C1CC(OC1)) linked to a 2-chlorophenyl group (C2=CC=CC=C2Cl) and the magnesium atom. The InChIKey UVAFRPNBDQHXDO-UHFFFAOYSA-N further standardizes its chemical identifier.

Table 1: Computed Physicochemical Properties of CID 71376376

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 206.95 g/mol | PubChem 2.1 |

| Exact Mass | 206.0348844 Da | PubChem 2.1 |

| Topological Polar Surface Area | 9.23 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 13 | PubChem |

Synthesis and Manufacturing

Reaction Mechanism

The proposed mechanism involves oxidative addition of the organic halide to magnesium, forming a magnesium-carbon bond. For CID 71376376:

This exothermic process requires inert conditions (e.g., argon atmosphere) to prevent oxidation of the magnesium reagent .

Physicochemical and Reactivity Profiles

Solubility and Stability

CID 71376376 is likely soluble in ethers (e.g., THF, diethyl ether) but reacts violently with protic solvents (e.g., water, alcohols), releasing methane and forming magnesium hydroxides:

Thermogravimetric analysis (TGA) of analogous compounds suggests decomposition above 150°C, necessitating low-temperature storage .

Reactivity in Organic Synthesis

As a Grignard-type reagent, CID 71376376 may participate in:

-

Nucleophilic Addition: To carbonyl groups, forming secondary alcohols.

-

Cross-Coupling Reactions: With aryl halides in the presence of transition metal catalysts (e.g., Ni, Pd).

Applications in Catalysis and Material Science

Catalytic Applications

Magnesium organometallics are pivotal in Ziegler-Natta polymerization. CID 71376376’s bulky ligand could stabilize active catalytic sites, enhancing polyolefin tacticity.

Pharmaceutical Intermediates

The chlorophenyl group is a common pharmacophore in antipsychotics (e.g., chlorpromazine). CID 71376376 might serve as a precursor for such analogs via quenching with electrophiles.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s behavior in non-ethereal solvents.

-

Catalytic Screening: Test efficacy in asymmetric synthesis.

-

Toxicity Profiling: Evaluate ecotoxicological impacts via OECD guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume